molecular formula C19H26N6O3 B2890353 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876892-87-4

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2890353
CAS RN: 876892-87-4
M. Wt: 386.456
InChI Key: RCSFIKLNXXGPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-(dimethylamino)ethyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) delved into the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds similar to the one . These derivatives were evaluated for their cytotoxic activity against murine leukemia, lung carcinoma, and human leukemia cell lines. Several compounds demonstrated potent cytotoxic effects, with IC(50) values below 10 nM. This indicates the potential use of these compounds in developing anticancer therapies (Deady et al., 2003).

Polyfunctional Fused Heterocyclic Compounds

Hassaneen et al. (2003) reported the creation of polyfunctional fused heterocyclic compounds through reactions involving dimethylaminomethylene- and ethoxymethylene-indendione. These compounds, which include structures related to the query compound, showcase the versatility of such molecules in synthesizing complex heterocyclic structures, which are valuable in pharmaceutical research and development (Hassaneen et al., 2003).

Antitumor Activity and Vascular Relaxing Effect

Research by Ueda et al. (1987) introduced novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, derived from reactions involving similar purine structures. These compounds were evaluated for their antitumor activity and effects on vascular relaxation, with some demonstrating significant activity against P388 leukemia (Ueda et al., 1987).

Hypoxic Activation of Anticancer Agents

A study by Nishida, Lee, and de Montellano (2010) focused on AQ4N, a prodrug activated under hypoxic conditions to produce AQ4, a topoisomerase II inhibitor. They discovered that enzymes CYP2S1 and CYP2W1 efficiently catalyze the reductive activation of AQ4N to AQ4, suggesting a potential application in targeting hypoxic tumor cells with anticancer therapies (Nishida et al., 2010).

Synthesis of Mono- and Bis-tetrazolato Complexes

Mukhopadhyay et al. (2009) explored the synthesis of mono- and bis-tetrazolato complexes of nickel(II), platinum(II), and copper(II) from reactions involving dimethylaminoethylimino)phenol, highlighting the compound's utility in creating complex inorganic structures with potential applications in materials science and catalysis (Mukhopadhyay et al., 2009).

properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O3/c1-23(2)12-10-20-18-21-16-15(17(26)22-19(27)24(16)3)25(18)11-7-13-28-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21)(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSFIKLNXXGPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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